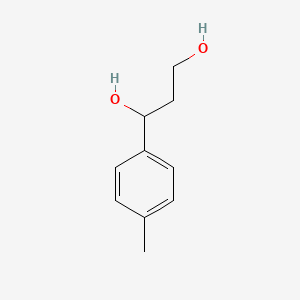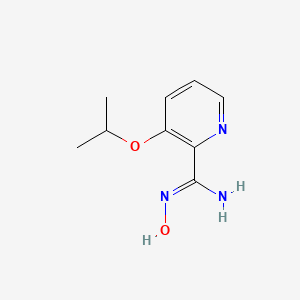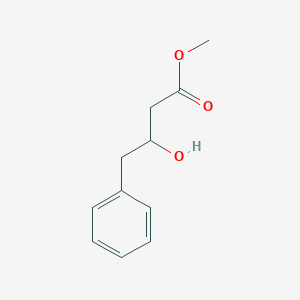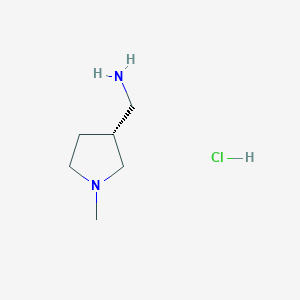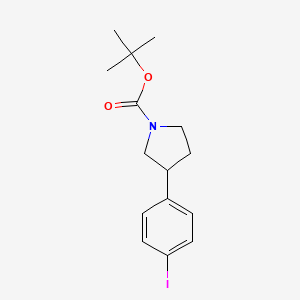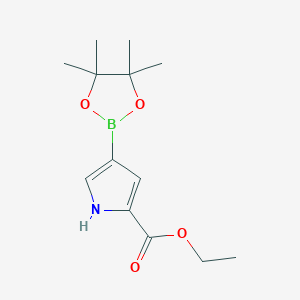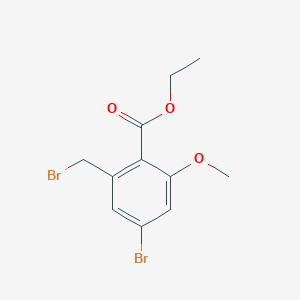
(2,5,6-Trichloropyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5,6-Trichloropyridin-3-yl)methanol is a chemical compound with the molecular formula C6H4Cl3NO and a molecular weight of 212.46 g/mol It is a chlorinated pyridine derivative, characterized by the presence of three chlorine atoms attached to the pyridine ring and a hydroxymethyl group at the 3-position
Méthodes De Préparation
One common method involves the reaction of 2,5,6-trichloropyridine with formaldehyde in the presence of a base to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
(2,5,6-Trichloropyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove chlorine atoms, yielding less chlorinated derivatives.
Applications De Recherche Scientifique
(2,5,6-Trichloropyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and as a probe to understand biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2,5,6-Trichloropyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The hydroxymethyl group can undergo further chemical modifications, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
(2,5,6-Trichloropyridin-3-yl)methanol can be compared with other chlorinated pyridine derivatives, such as:
2,4,6-Trichloropyridin-3-yl)methanol: Similar in structure but with chlorine atoms at different positions, leading to variations in chemical reactivity and applications.
3,5,6-Trichloro-2-pyridinol: A metabolite of certain pesticides, known for its higher toxicity and different biodegradation pathways. The unique positioning of chlorine atoms in this compound imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
55483-86-8 |
|---|---|
Formule moléculaire |
C6H4Cl3NO |
Poids moléculaire |
212.5 g/mol |
Nom IUPAC |
(2,5,6-trichloropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H4Cl3NO/c7-4-1-3(2-11)5(8)10-6(4)9/h1,11H,2H2 |
Clé InChI |
DIKOCDNAUXARJW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1Cl)Cl)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


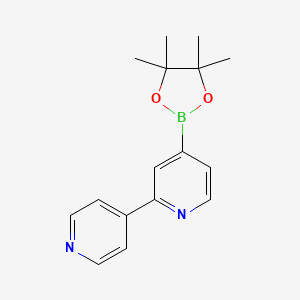
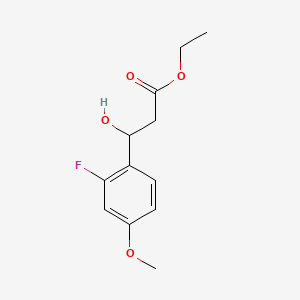
![Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate hydrochloride](/img/structure/B13673870.png)
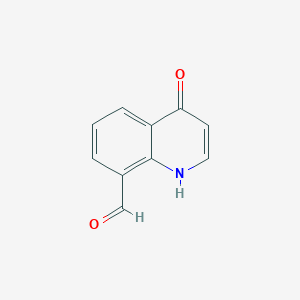

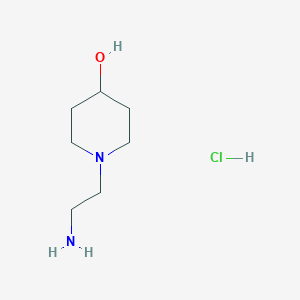
![4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13673891.png)
